1-[(Z)-Styryl]-4-chlorobenzene
Description
Properties
CAS No. |
1657-49-4 |
|---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
InChI Key |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Heck Reaction
The Heck coupling between 4-chlorophenyl halides and styrenes enables stereoselective synthesis.
Reagents :
-
4-Chlorobromobenzene
-
Styrene
Catalytic System :
-
Palladium source: Pd(OAc)₂ or PdCl₂(PPh₃)₂
-
Ligand: Tri-o-tolylphosphine (for Z-selectivity)
-
Base: Triethylamine (TEA) or K₂CO₃
-
Solvent: Dimethylformamide (DMF) or acetonitrile
Conditions :
-
Temperature: 80–100°C
-
Reaction time: 12–24 hours
Suzuki-Miyaura Coupling
This method employs boronic acids to form the styryl group.
Reagents :
-
4-Chlorophenylboronic acid
-
(Z)-β-Bromostyrene
Catalytic System :
-
Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Na₂CO₃
Conditions :
-
Solvent: Toluene/water (3:1)
-
Temperature: 80°C
Yield : 50–65% (limited by boronic acid stability).
Elimination Reactions
Dehydrohalogenation of Vicinal Dihalides
Reagents :
-
1,2-Dibromo-1-(4-chlorophenyl)ethane
Conditions :
-
Base: KOtBu or DBU
-
Solvent: THF
-
Temperature: 25°C
Mechanism :
Anti-elimination produces the (Z)-isomer due to steric hindrance.
Acid-Catalyzed Dehydration
Reagents :
-
1-(4-Chlorophenyl)-2-phenylethanol
Conditions :
-
Acid: H₂SO₄ or p-toluenesulfonic acid (PTSA)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
Yield : 70–75% (Z:E ratio 2:1).
Photochemical and Thermal Isomerization
The (E)-isomer can be converted to the (Z)-form via:
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HWE Reaction | 75–85 | High | Moderate | High |
| Heck Coupling | 60–70 | Moderate | High | Moderate |
| Suzuki Coupling | 50–65 | Low | High | Low |
| Dehydrohalogenation | 55–60 | Moderate | Low | High |
| Acid Dehydration | 70–75 | Low | High | High |
Challenges and Optimization Strategies
-
Stereochemical Control : Use bulky ligands (e.g., RuPhos) in Heck reactions to enhance Z-selectivity.
-
Byproduct Formation : Avoid overhalogenation in Friedel-Crafts routes by controlling chlorine stoichiometry.
-
Catalyst Loading : Reduce Pd concentrations to <100 ppm using supported catalysts (e.g., Pd/C) .
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-Styryl]-4-chlorobenzene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane, 4-chlorobibenzyl.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 4-chlorobibenzyl.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
1-[(Z)-Styryl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other biologically active stilbenes.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-Styryl]-4-chlorobenzene involves its interaction with various molecular targets. The double bond and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(Z)-Styryl]-4-chlorobenzene with halogenated benzene derivatives bearing diverse substituents, focusing on synthesis, physicochemical properties, and applications.
Halogen-Substituted Triazole Derivatives
Compounds such as 1-(azidomethyl)-4-chlorobenzene and its fluoro-, bromo-, and iodo-analogs (e.g., 1-(azidomethyl)-4-bromobenzene) are synthesized via click chemistry, forming 1,4-disubstituted 1,2,3-triazoles with uracil or thymine moieties . These derivatives exhibit corrosion inhibition properties, as demonstrated by electrochemical studies.
Key Insight : Chlorine and bromine substituents improve corrosion resistance due to their electron-withdrawing effects, which stabilize adsorbed inhibitor layers on metal surfaces .
Alkenyl-Substituted Chlorobenzenes
Compounds like 1-(but-3-enyl)-4-chlorobenzene (C₁₀H₁₁Cl) and (E)-1-(2-bromo-2-fluorovinyl)-4-chlorobenzene (C₈H₅BrClF) feature unsaturated chains. These are synthesized via Grignard reactions or halogenative coupling, with applications in organic intermediates .
Key Insight : Alkenyl substituents enhance reactivity for cross-coupling reactions, while halogenated vinyl groups (e.g., Br, F) introduce steric and electronic complexity .
Brominated Chlorobenzene Derivatives
Brominated analogs such as 1-(2-bromoethyl)-4-chlorobenzene (C₈H₈BrCl) and 1-(1-bromoethenyl)-4-chlorobenzene (C₈H₆BrCl) are synthesized via ketone bromination or alkyne functionalization. These serve as precursors in Suzuki-Miyaura couplings .
Key Insight : Bromine’s leaving-group ability facilitates nucleophilic substitutions, making these compounds versatile in C–C bond-forming reactions .
Pharmaceutical Intermediates
Complex derivatives like 1-(2-(bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene (C₁₅H₁₈BrCl) are high-purity intermediates for APIs, synthesized under ISO-certified conditions .
| Compound | Molecular Weight | Purity | Application | Reference |
|---|---|---|---|---|
| 1-(2-(bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene | 313.66 g/mol | ≥98% | Anticancer drug synthesis |
Key Insight : Bulky substituents (e.g., cyclohexenyl) improve pharmacokinetic properties by modulating lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
